REACTION_CXSMILES
|
[BH4-].[Na+].[CH:3](=[N:6][N:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[CH:8]1)[CH2:4][CH3:5].C(O)(=O)C.[H][H]>CN1C(=O)CCC1.CCCCCCC.O>[CH2:3]([NH:6][N:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[CH:8]1)[CH2:4][CH3:5] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.83 kg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
16.6 kg
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
1.32 kg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2.8 kg
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
Stir the reaction mixture at 30° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
Rinse the pump with 2 kg n-heptane
|
Type
|
CUSTOM
|
Details
|
until completion of the reaction (˜1 h)
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
Stir the mixture over night
|
Type
|
CUSTOM
|
Details
|
separate the phases
|
Type
|
ADDITION
|
Details
|
Add 0.9 kg HCl (30%) and 3.4 kg water to the n-heptane phase
|
Type
|
ADDITION
|
Details
|
Add additional amounts of HCl if necessary
|
Type
|
TEMPERATURE
|
Details
|
Heat this mixture to 75° C. internal temperature for ˜2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
Cool the mixture to 25° C. in order
|
Type
|
ADDITION
|
Details
|
add additional 20.3 kg water
|
Type
|
CUSTOM
|
Details
|
Separate the phases
|
Type
|
WASH
|
Details
|
wash the n-heptane phase with 20.3 kg water
|
Type
|
CUSTOM
|
Details
|
Evaporate the n-heptane phase to dryness
|
Type
|
CUSTOM
|
Details
|
This results in 5.84 kg N-propyl-1H-indol-1-amine (82.6%) as a brown liquid
|
Name
|
|
Type
|
|
Smiles
|
C(CC)NN1C=CC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |